3,5-difluoropyridin-2-ol
Overview
Description
3,5-difluoropyridin-2-ol is a fluorinated heterocyclic compound. The introduction of fluorine atoms into the pyridinone ring significantly alters its chemical and physical properties, making it a compound of interest in various fields of research and industry. Fluorinated pyridinones are known for their unique electronic properties, which can enhance the biological activity and stability of the molecules they are part of.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction of pentafluoropyridine with appropriate nucleophiles . This reaction can be carried out under mild conditions, often using sodium azide as the nucleophile to introduce the azido group, which can then be converted to the desired difluoropyridinone through further reactions .
Industrial Production Methods
Industrial production of fluorinated pyridinones often involves large-scale nucleophilic substitution reactions, followed by purification steps to isolate the desired product. The use of efficient fluorinating agents and optimized reaction conditions is crucial to achieve high yields and purity in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3,5-difluoropyridin-2-ol undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms in the pyridinone ring can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Cyclization: It can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include sodium azide, various fluorinating agents, and oxidizing or reducing agents depending on the desired transformation . Reaction conditions typically involve mild temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield a variety of substituted pyridinones, while cyclization reactions can produce fused heterocyclic compounds .
Scientific Research Applications
3,5-difluoropyridin-2-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 3,5-difluoropyridin-2-ol exerts its effects is primarily related to its ability to interact with biological molecules through hydrogen bonding and electronic interactions. The presence of fluorine atoms enhances these interactions by increasing the compound’s electronegativity and stability . Molecular targets include enzymes and receptors, where the compound can modulate activity by binding to active sites or allosteric sites .
Comparison with Similar Compounds
Similar Compounds
2(1H)-Pyridinone, 3-fluoro-: Similar in structure but with only one fluorine atom, leading to different electronic properties and reactivity.
2(1H)-Pyridinone, 4,6-difluoro-: Another difluorinated pyridinone with fluorine atoms in different positions, affecting its chemical behavior and applications.
Uniqueness
3,5-difluoropyridin-2-ol is unique due to the specific positioning of the fluorine atoms, which significantly influences its electronic properties and reactivity. This makes it particularly useful in applications where precise electronic effects are required .
Properties
IUPAC Name |
3,5-difluoro-1H-pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F2NO/c6-3-1-4(7)5(9)8-2-3/h1-2H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQPCSKARWXNHPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=C1F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40475576 | |
Record name | 2(1H)-PYRIDINONE, 3,5-DIFLUORO- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40475576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
914482-23-8 | |
Record name | 2(1H)-PYRIDINONE, 3,5-DIFLUORO- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40475576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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